molecular formula C18H20N2O2 B4511490 3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B4511490
M. Wt: 296.4 g/mol
InChI Key: ODQNUMQYSPBICX-UHFFFAOYSA-N
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Description

3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 3-methoxybenzaldehyde with isopropylamine in the presence of a catalyst such as acetic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound shows promise as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-isopropyl-3-methoxypyrazine
  • 2-isopropyl-3-methoxyphenylurea
  • 3-isopropyl-2-heptanone

Uniqueness

Compared to similar compounds, 3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone stands out due to its unique quinazolinone core structure, which imparts distinct biological activities and chemical properties. The presence of the isopropyl and methoxyphenyl groups further enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

2-(3-methoxyphenyl)-3-propan-2-yl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12(2)20-17(13-7-6-8-14(11-13)22-3)19-16-10-5-4-9-15(16)18(20)21/h4-12,17,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQNUMQYSPBICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
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3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
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3-isopropyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
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